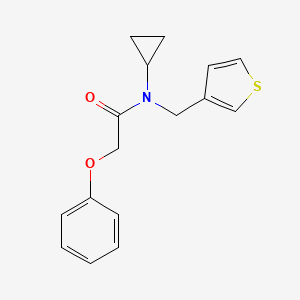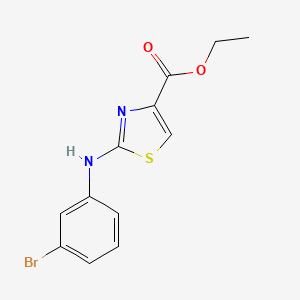![molecular formula C28H23N3O5S2 B2397907 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE CAS No. 690961-86-5](/img/structure/B2397907.png)
2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups, including cyano, dimethoxyphenyl, thiophene, pyridine, sulfanyl, and benzodioxin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridine structure, followed by the introduction of the cyano, dimethoxyphenyl, and thiophene groups. The final steps involve the addition of the sulfanyl and benzodioxin moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
化学反応の分析
Types of Reactions
2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities, such as the presence of an aromatic ring and functional groups that can undergo similar reactions.
Extradiol catecholic dioxygenases: These enzymes catalyze reactions involving aromatic compounds and can be compared in terms of their reactivity and applications.
Uniqueness
What sets 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure also enables specific interactions with biological targets, making it a valuable compound in various fields of research.
特性
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S2/c1-33-22-7-5-17(12-24(22)34-2)19-14-21(26-4-3-11-37-26)31-28(20(19)15-29)38-16-27(32)30-18-6-8-23-25(13-18)36-10-9-35-23/h3-8,11-14H,9-10,16H2,1-2H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBDFAKVAUJBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2397824.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)

![N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide](/img/structure/B2397830.png)
![1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B2397832.png)

![n-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)





